
2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile" is a nicotinonitrile derivative, which is a class of compounds known for their potential in various applications, including luminescent materials. While the specific compound is not directly studied in the provided papers, similar compounds with related structures have been synthesized and analyzed, indicating the interest in this class of compounds for their unique properties and applications.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives typically involves simple routes that yield the desired products in good quantities. For instance, the synthesis of a related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was achieved with good yield and the synthesis route was straightforward, suggesting that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, another related compound, was successfully carried out, and the structure was confirmed using various analytical techniques . These examples provide a foundation for understanding the synthetic approaches that could be relevant for "2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile".
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is often confirmed using X-ray diffraction (XRD), which provides detailed information about the three-dimensional arrangement of atoms within the crystal. For example, the crystal structure of the compound mentioned in paper was determined, confirming its molecular shape and the nature of short contacts within the structure. This level of structural analysis is crucial for understanding the molecular geometry and potential interactions of "2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile".
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile", they do provide insights into the reactivity of similar compounds. For instance, the use of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate as an intermediate in the synthesis of other compounds indicates that the functional groups present in these molecules can participate in further chemical transformations . This suggests that the compound may also undergo various chemical reactions, depending on the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives are of significant interest due to their potential applications. The compound from paper exhibits good absorption and fluorescence properties, which are important for materials used in light-emitting applications. Additionally, the solvatochromic effect observed for this compound indicates its interaction with solvents of varying polarity, which is a valuable property for understanding solubility and environmental interactions. These findings provide a basis for predicting the properties of "2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicot
Scientific Research Applications
Synthesis and Anticancer Assessment
Researchers have synthesized various 2-amino-3-cyanopyridine derivatives, including compounds structurally related to 2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile. These derivatives have shown promise in anticancer assessments, indicating the potential therapeutic applications of such compounds (Mansour et al., 2021).
Development of Luminescent Materials
In the realm of materials science, nicotinonitrile derivatives have been explored for their luminescent properties. A study on dinuclear platinum complexes containing aryl-isoquinoline and oxadiazole-thiol, which could be structurally related to the compound , demonstrated over 8.8% efficiency in near-infrared electroluminescent properties for potential application in PLEDs (Xiong et al., 2016).
Antimicrobial Agents
Nicotinonitrile derivatives have also been evaluated for their antimicrobial properties. For instance, novel 1,8-naphthyridine derivatives synthesized from nicotinonitrile showed potential as antimicrobial agents, suggesting a promising route for developing new antimicrobials (Karabasanagouda & Adhikari, 2006).
Advanced Functional Materials
The synthesis of nicotinonitrile derivatives as a new class of nonlinear optical (NLO) materials highlights the compound's relevance in the development of advanced functional materials. These compounds have shown promising NLO properties, indicating their potential application in optical and electronic devices (Raghukumar et al., 2003).
Corrosion Inhibition
Nicotinonitrile derivatives have been studied as green corrosion inhibitors for mild steel in hydrochloric acid. The research demonstrated that these compounds effectively inhibit corrosion, offering an environmentally friendly solution for protecting metals (Singh et al., 2016).
Safety And Hazards
The compound would be tested for toxicity and potential hazards. This could involve both computational predictions and experimental testing.
Future Directions
Based on the results of the above analyses, scientists would suggest future directions for research. This could involve further studies on the compound’s properties, potential applications, or modifications to its structure to enhance its properties.
Please note that these are general steps and the specific analyses would depend on the nature of the compound and the purpose of the study. If you have a specific compound in mind, I would recommend consulting with a chemist or a relevant expert. They would be able to provide more detailed and specific information.
properties
IUPAC Name |
2-naphthalen-2-yloxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F3N2O/c24-23(25,26)20-13-21(16-7-2-1-3-8-16)28-22(19(20)14-27)29-18-11-10-15-6-4-5-9-17(15)12-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWHFOKDAFSYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

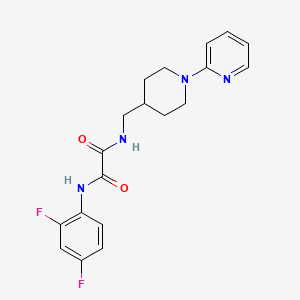
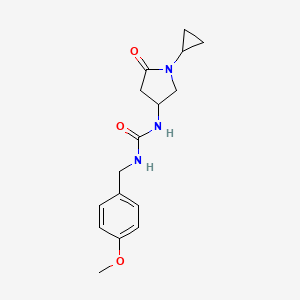
![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)
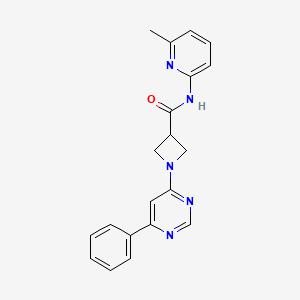
![Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2505046.png)

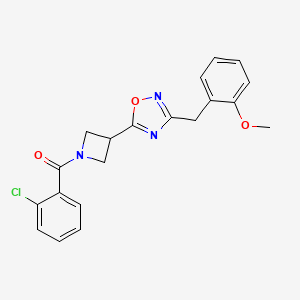
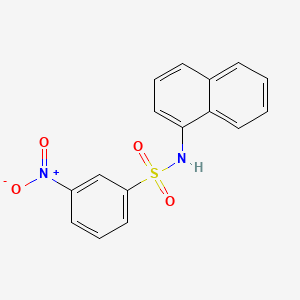
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)
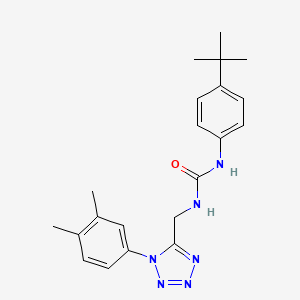
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)
![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)
![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)